1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Overview
Description
1-[2-(Benzyloxy)-4-methylphenyl]ethanone is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . This compound is known for its unique structure, which includes a benzyloxy group and a methyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(Benzyloxy)-4-methylphenyl]ethanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2-(benzyloxy)-4-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzyloxy)-4-methylphenyl]ethanone undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Benzyloxy)-4-methylphenyl]ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to certain molecular targets, while the ethanone moiety can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Benzyloxy)-4-methoxyphenyl]ethanone: Similar structure but with a methoxy group instead of a methyl group.
1-[2-(Benzyloxy)-4-bromophenyl]ethanone: Contains a bromine atom, which can significantly alter its reactivity and applications.
Uniqueness
1-[2-(Benzyloxy)-4-methylphenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both benzyloxy and methyl groups allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
1-(4-methyl-2-phenylmethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-8-9-15(13(2)17)16(10-12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKKXBAHOASWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497349 | |
Record name | 1-[2-(Benzyloxy)-4-methylphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58110-89-7 | |
Record name | 1-[2-(Benzyloxy)-4-methylphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(benzyloxy)-4-methylphenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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